

Spectroscopic Profile of 4-Methoxybenzenecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Methoxybenzenecarbothioamide**

Cat. No.: **B133991**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxybenzenecarbothioamide**, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic Data

The structural elucidation of **4-Methoxybenzenecarbothioamide** is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	d, $J=8.8$ Hz	2H	Ar-H (ortho to C=S)
6.95	d, $J=8.8$ Hz	2H	Ar-H (ortho to OCH ₃)
3.85	s	3H	OCH ₃
9.50 (broad s)	s	1H	NH ₂
9.25 (broad s)	s	1H	NH ₂

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
201.0	C=S
162.5	Ar-C (para to C=S)
134.0	Ar-C (ipso to C=S)
129.5	Ar-C (ortho to C=S)
114.0	Ar-C (ortho to OCH ₃)
55.5	OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in **4-Methoxybenzenecarbothioamide**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3100	Strong, Broad	N-H stretching (amide)
3050	Medium	Aromatic C-H stretching
2950	Medium	Aliphatic C-H stretching (CH ₃)
1610	Strong	C=C stretching (aromatic)
1520	Strong	N-H bending
1250	Strong	C-N stretching
1120	Strong	C=S stretching
1030	Strong	C-O stretching (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
167	100	[M] ⁺ (Molecular Ion)
152	45	[M - CH ₃] ⁺
136	60	[M - OCH ₃] ⁺
134	85	[M - SH] ⁺
108	30	[C ₇ H ₈ O] ⁺
77	25	[C ₆ H ₅] ⁺

Experimental Protocols

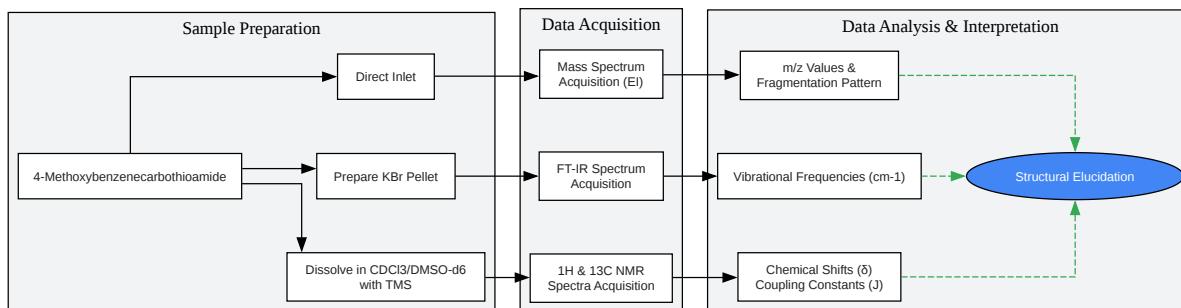
Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

NMR Spectroscopy

- Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR analyses.
- Sample Preparation: 10-20 mg of **4-Methoxybenzenecarbothioamide** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- ¹H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 3.98 seconds
 - Relaxation Delay: 1.0 second
- ¹³C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.89 seconds
 - Relaxation Delay: 2.0 seconds

IR Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized.
- Sample Preparation: The solid sample was analyzed using the KBr pellet method. A small amount of the compound (1-2 mg) was ground with spectroscopic grade potassium bromide (100-200 mg) and pressed into a thin, transparent pellet.
- Parameters:
 - Scan Range: 4000-400 cm⁻¹


- Resolution: 4 cm^{-1}
- Number of Scans: 16

Mass Spectrometry

- Instrumentation: A Thermo Fisher Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer was used.
- Ionization Method: Electron Ionization (EI) was employed.
- Parameters:
 - Ionization Energy: 70 eV
 - Source Temperature: 230 °C
 - Mass Range: m/z 50-500

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final characterization of **4-Methoxybenzenecarbothioamide** using the described spectroscopic methods.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **4-Methoxybenzenecarbothioamide**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxybenzenecarbothioamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133991#spectroscopic-data-of-4-methoxybenzenecarbothioamide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com